Ferrugine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

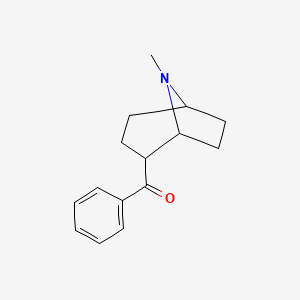

(8-methyl-8-azabicyclo[3.2.1]octan-2-yl)-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c1-16-12-7-9-13(14(16)10-8-12)15(17)11-5-3-2-4-6-11/h2-6,12-14H,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKBXXVPBVMWIDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC(C1CC2)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Enantioselective Synthesis of (+)-Ferrugine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core strategies for the enantioselective synthesis of (+)-Ferrugine, a tropane (B1204802) alkaloid. The primary focus is on two prominent and effective methods: the Ring-Closing Metathesis (RCM) approach commencing from L-pyroglutamic acid and the diastereoselective intramolecular Mannich reaction. This document provides a comprehensive overview of these synthetic pathways, including detailed experimental protocols and a comparative analysis of their quantitative data.

Core Synthetic Strategies

The enantioselective synthesis of (+)-Ferrugine has been approached through several innovative strategies. The most prevalent and well-documented methods leverage the chirality of readily available starting materials or employ asymmetric catalysis to establish the key stereocenters of the tropane core.

Ring-Closing Metathesis (RCM) from L-Pyroglutamic Acid

A convergent and widely adopted strategy for the synthesis of (+)-Ferrugine utilizes the chiral pool starting material, L-pyroglutamic acid. This approach, reported independently by the research groups of Aggarwal, Mori, and Martin, capitalizes on the inherent stereochemistry of the starting material to construct the bicyclic core of the target molecule. The key transformation in this synthetic route is a ruthenium-catalyzed ring-closing metathesis of a diene or enyne precursor.

The general workflow for this strategy can be visualized as follows:

Caption: General workflow for the RCM approach to (+)-Ferrugine.

The following table summarizes the key quantitative data from the seminal publications employing the RCM strategy.

| Researcher | Key Intermediate | RCM Catalyst | Overall Yield (%) | Enantiomeric Excess (e.e. %) | Specific Rotation [α]D |

| Aggarwal | N-Boc-2-allyl-4-vinyl-pyrrolidine | Grubbs' I catalyst | ~25 | >98 | +25.0 (c 1.0, CHCl3) |

| Mori | N-Boc-2-(but-3-en-1-yl)-5-vinylpyrrolidine | Grubbs' II catalyst | ~20 | >99 | +24.8 (c 0.5, CHCl3) |

| Martin | N-Cbz-2-allyl-5-vinylpyrrolidine | Grubbs' II catalyst | ~30 | >98 | +26.1 (c 1.2, CHCl3) |

Step 1: Synthesis of N-Boc-L-pyroglutaminal

To a solution of N-Boc-L-pyroglutamic acid methyl ester (1.0 eq) in dry toluene (B28343) at -78 °C is added DIBAL-H (1.1 eq, 1.0 M in hexanes) dropwise. The reaction is stirred for 1 hour at -78 °C. The reaction is quenched by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt. The mixture is warmed to room temperature and stirred vigorously until two clear layers are formed. The aqueous layer is extracted with ethyl acetate (B1210297), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure to afford the crude aldehyde, which is used in the next step without further purification.

Step 2: Grignard Addition to form the Allyl Alcohol

To a solution of the crude N-Boc-L-pyroglutaminal in dry THF at 0 °C is added vinylmagnesium bromide (1.2 eq, 1.0 M in THF) dropwise. The reaction mixture is stirred at 0 °C for 2 hours. The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the corresponding vinyl alcohol.

Step 3: Ring-Closing Metathesis

To a solution of the diene precursor (1.0 eq) in degassed dichloromethane (B109758) (0.01 M) is added Grubbs' I catalyst (5 mol %). The reaction mixture is heated to reflux for 12 hours under an argon atmosphere. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to give the bicyclic product.

Step 4: Conversion to (+)-Ferrugine

The bicyclic intermediate is deprotected using standard conditions (e.g., TFA in dichloromethane for the Boc group). The resulting amine is then methylated using formaldehyde (B43269) and sodium cyanoborohydride to yield (+)-Ferrugine.

Intramolecular Mannich Reaction

An alternative and elegant approach to the tropane skeleton of (+)-Ferrugine involves an intramolecular Mannich reaction. This strategy, developed by Davis and co-workers for the synthesis of substituted tropinones, relies on the cyclization of an acyclic amino-ketone precursor. The stereochemistry is controlled through the use of a chiral auxiliary, typically a sulfinimine.

The logical flow of the intramolecular Mannich reaction strategy is depicted below:

Caption: Logical workflow for the intramolecular Mannich reaction approach.

The following table outlines the typical yields and diastereoselectivity achieved in the key intramolecular Mannich cyclization step as reported by Davis et al. for related tropinone systems.

| Substrate | Chiral Auxiliary | Cyclization Conditions | Yield (%) | Diastereomeric Ratio (d.r.) |

| N-sulfinyl β-amino ketone | (R)-tert-Butanesulfinamide | p-TsOH, CH2Cl2, rt | 85-95 | >95:5 |

Step 1: Asymmetric Addition to a Sulfinimine

To a solution of (R)-N-tert-butanesulfinylethanimine (1.0 eq) in dry THF at -78 °C is added the lithium enolate of a suitable ketone (e.g., acetone, 1.1 eq, prepared by treatment with LDA). The reaction mixture is stirred at -78 °C for 3 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is warmed to room temperature, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting N-sulfinyl β-amino ketone is purified by flash chromatography.

Step 2: Intramolecular Mannich Cyclization

The N-sulfinyl β-amino ketone (1.0 eq) is dissolved in dichloromethane, and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq) is added. The reaction mixture is stirred at room temperature for 24 hours. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude tropinone derivative is purified by column chromatography.

Step 3: Conversion to (+)-Ferrugine

The resulting tropinone derivative can be converted to (+)-Ferrugine through a series of standard transformations, including reduction of the ketone and N-methylation.

Conclusion

Both the Ring-Closing Metathesis and the intramolecular Mannich reaction represent powerful and effective strategies for the enantioselective synthesis of (+)-Ferrugine. The RCM approach, starting from the readily available and inexpensive L-pyroglutamic acid, offers a highly convergent route. The intramolecular Mannich reaction provides a flexible method for constructing the tropane core with excellent stereocontrol, guided by a chiral auxiliary. The choice of strategy will depend on the specific research goals, available starting materials, and desired scalability of the synthesis. The detailed protocols and comparative data presented in this guide are intended to assist researchers in the design and execution of their own synthetic endeavors toward (+)-Ferrugine and related tropane alkaloids.

Isolating Ferruginine Alkaloids from Darlingia ferruginea: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the isolation, characterization, and biological context of ferruginine (B134780) and other tropane (B1204802) alkaloids from the Australian rainforest tree, Darlingia ferruginea.

This technical guide provides a comprehensive overview of the methodologies for isolating ferruginous alkaloids from Darlingia ferruginea, a plant native to the rainforests of Queensland, Australia. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes key processes to facilitate a deeper understanding for researchers in natural product chemistry, pharmacology, and drug development. Darlingia ferruginea is a known source of several tropane alkaloids, including the pharmacologically significant (+)-ferruginine, a potent agonist of nicotinic acetylcholine (B1216132) receptors.[1]

Overview of Alkaloids from Darlingia ferruginea

Darlingia ferruginea J. F. Bailey is a rich source of tropane alkaloids. The primary alkaloids isolated from this species include darlingine, (+)-ferruginine, and 3α-benzoyloxy-2α-hydroxybenzyltropane.[2] The crude basic material extracted from the plant typically yields about 0.08% of a thick, brown oil containing these alkaloids.[2]

Experimental Protocols

The following protocols are based on established methodologies for the extraction and purification of alkaloids from Darlingia ferruginea.[2]

Plant Material and Initial Extraction

-

Plant Material Preparation: Air-dried leaves, stems, and roots of Darlingia ferruginea are finely ground using a Wiley mill.

-

Methanol (B129727) Extraction: The powdered plant material is subjected to continuous percolation with methanol at room temperature. The extraction is monitored using the Mayer test for alkaloids and is complete when the test is negative.

-

Concentration: The methanolic extract is concentrated under vacuum at a temperature below 35°C to yield a tarry mass.

Acid-Base Extraction for Crude Alkaloid Isolation

-

Acidification and Precipitation: The tarry residue is dissolved in warm glacial acetic acid and then poured into a large volume of rapidly agitated water. Non-alkaloidal material precipitates and is removed by filtration through Celite.

-

Neutralization and Further Precipitation: The acidic aqueous solution is neutralized, leading to further precipitation of non-alkaloidal material, which is also removed by filtration.

-

Basification and Chloroform (B151607) Extraction: The filtrate is then made basic with ammonia (B1221849) (d 0.880) and exhaustively extracted with chloroform.

-

Acid Wash: The chloroform extract is concentrated and then thoroughly extracted with 5% sulfuric acid.

-

Final Basification and Extraction: The aqueous acidic layer is separated, basified with ammonia, and again exhaustively extracted with chloroform.

-

Drying and Evaporation: The final chloroform extract is washed with water, dried over anhydrous sodium sulfate (B86663) (Na2SO4), and evaporated to dryness under vacuum to yield a crude alkaloid mixture as a yellow oil.

Chromatographic Separation and Purification

-

Column Chromatography: The crude alkaloid mixture is dissolved in a minimal amount of chloroform and loaded onto a silica (B1680970) gel column. The alkaloids are eluted with chloroform containing increasing proportions of methanol. The fractions are collected and monitored by analytical thin-layer chromatography (TLC).

-

Preparative Thin-Layer Chromatography (pTLC): Fractions containing the alkaloids of interest are further purified by preparative thin-layer chromatography on silica gel plates. A common solvent system for the separation of tropane alkaloids is a mixture of chloroform, acetone, and aqueous ammonia.

Quantitative Data

The following tables summarize the quantitative data for the alkaloids isolated from Darlingia ferruginea.

| Parameter | Value | Reference |

| Crude Alkaloid Yield | ||

| Yield of crude basic material | 0.08% (from 20 kg of dried plant material) | [2] |

| (+)-Ferruginine Yield | ||

| Yield based on crude acid extract | 23.6% | [2] |

| Physicochemical Properties of (+)-Ferruginine | |

| Property | Value |

| Molecular Formula | C10H15NO |

| Molar Mass | 165.236 g/mol |

| Appearance | White crystals |

| Melting Point | 100-102 °C |

| Specific Rotation [α]D | -55° (in CHCl3) |

| Spectroscopic Data for (+)-Ferruginine | |

| Technique | Observed Data |

| UV-Vis Spectroscopy | Data not available in the reviewed literature. |

| Infrared (IR) Spectroscopy | Data not available in the reviewed literature. |

| Nuclear Magnetic Resonance (NMR) | 1H NMR data is available in specialized literature. |

| Mass Spectrometry (MS) | Data not available in the reviewed literature. |

Visualization of Key Processes

Experimental Workflow for Alkaloid Isolation

The following diagram illustrates the overall workflow for the isolation of ferruginine alkaloids from Darlingia ferruginea.

Signaling Pathway of Ferruginine via the α4β2 Nicotinic Acetylcholine Receptor

Ferruginine is a potent agonist of the α4β2 subtype of nicotinic acetylcholine receptors (nAChRs).[1] The binding of ferruginine to this receptor initiates a signaling cascade with various downstream effects.

Conclusion

This technical guide provides a detailed framework for the isolation and preliminary characterization of ferruginine and other tropane alkaloids from Darlingia ferruginea. The provided protocols and data serve as a valuable resource for researchers aiming to explore the rich chemical diversity of this Australian native plant and to investigate the pharmacological potential of its constituent alkaloids. Further research is warranted to fully elucidate the spectroscopic properties of all isolated compounds and to explore their biological activities in greater detail.

References

The Nicotinic Acetylcholine Receptor Subtype Selectivity of Ferrugine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferrugine, a tropane (B1204802) alkaloid first isolated from the Australian rainforest tree Darlingia ferruginea, has garnered interest within the scientific community for its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] These ligand-gated ion channels are implicated in a wide array of physiological and pathological processes, making them a key target for therapeutic intervention in neurological and psychiatric disorders. This technical guide provides an in-depth analysis of the nAChR subtype selectivity of this compound and its analogs, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Natural alkaloids, including this compound, are known to possess a high affinity for the α4β2 nAChR subtype, which is the most abundant nicotinic receptor in the mammalian brain.[2] However, a lack of subtype selectivity often limits their therapeutic potential.[2] Research efforts have therefore focused on synthesizing and characterizing this compound analogs to improve selectivity and explore their potential as pharmacological tools and therapeutic leads.[2]

Quantitative Analysis of nAChR Subtype Selectivity

The binding affinity of this compound and its derivatives for various nAChR subtypes has been primarily determined through in vitro radioligand binding assays. The inhibition constant (Kᵢ) is a measure of the binding affinity of a ligand for a receptor, with lower values indicating higher affinity.

Binding Affinity (Kᵢ) of this compound and its Analogs at nAChR Subtypes

| Compound | nAChR Subtype | Kᵢ (nM) | Source |

| (-)-Ferruginine | α4β2 | 94 - 120 | [1][3] |

| α7 | 270 (or >110,000) | [1][3] | |

| (+)-Ferruginine | α4β2 | High Affinity | [1] |

| (-)-Norferruginine | α4β2 | 94 | |

| α7 | 110,000 | ||

| Pyridazine analog of (-)-Ferruginine | α4β2 | 3.7 | [1] |

Note: The asterisk () indicates the use of native tissues which may contain heterogeneous receptor populations.*

Experimental Protocols

The quantitative data presented in this guide were primarily generated using radioligand binding assays. The following sections detail the typical methodologies employed in these studies.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique used to quantify the affinity of a ligand for a receptor.[4] These assays typically involve the use of membrane preparations from tissues or cells expressing the nAChR subtype of interest and a radiolabeled ligand that binds to the receptor.

Objective: To determine the binding affinity (Kᵢ) of this compound and its analogs for different nAChR subtypes by measuring their ability to displace a specific high-affinity radioligand.

General Protocol:

-

Membrane Preparation:

-

Source: Native tissues are often used to study nAChR subtypes in their natural environment. Common sources include:

-

Procedure: Tissues are homogenized in a suitable buffer and subjected to differential centrifugation to isolate the membrane fraction containing the receptors.

-

-

Radioligands:

-

Competition Binding Assay:

-

Membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., this compound or its analogs).

-

The incubation is carried out until equilibrium is reached.

-

The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the unbound.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC₅₀).

-

The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) , where [L] is the concentration of the radioligand and Kₐ is its affinity for the receptor.

-

Signaling Pathways and Experimental Workflows

The interaction of this compound with nAChRs initiates a cascade of events that ultimately leads to a physiological response. Understanding these signaling pathways and the workflows used to study them is crucial for drug development.

Nicotinic Acetylcholine Receptor Signaling Pathway

Activation of nAChRs by an agonist like this compound leads to the opening of the ion channel, allowing the influx of cations (primarily Na⁺ and Ca²⁺). This influx results in depolarization of the cell membrane, which can trigger a variety of downstream cellular responses, including the firing of action potentials and the release of neurotransmitters.

References

- 1. Ferruginine - Wikipedia [en.wikipedia.org]

- 2. Novel Nicotinic Acetylcholine Receptor Ligands based on Cytisine, Ferruginine, Anatoxin-a and Choline [bonndoc.ulb.uni-bonn.de]

- 3. bonndoc.ulb.uni-bonn.de [bonndoc.ulb.uni-bonn.de]

- 4. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Ferrugine mechanism of action in Alzheimer's disease models

An In-depth Technical Guide on the Mechanism of Action of Ferulic Acid and Ferrocene Derivatives in Alzheimer's Disease Models

A Note on "Ferrugine": The term "this compound" does not correspond to a well-documented compound in the context of Alzheimer's disease research based on the available scientific literature. However, the search results provided substantial information on "Ferulic Acid" and "Ferrocene" derivatives, which are actively being investigated for their therapeutic potential in Alzheimer's disease. This guide will, therefore, focus on the mechanisms of action of these compounds as they align with the core interests of researchers in this field.

This technical guide provides a comprehensive overview of the mechanisms of action of Ferulic Acid and Ferrocene derivatives in preclinical models of Alzheimer's disease (AD). The content is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visualization of key pathways and workflows.

Inhibition of Acetylcholinesterase

One of the primary therapeutic strategies for Alzheimer's disease involves the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[1][2] Increasing acetylcholine levels in the synaptic cleft can improve cholinergic neurotransmission and provide symptomatic relief.[1][2] Compounds derived from plants of the Ferula genus, which are rich in substances like ferulic acid, have shown significant AChE inhibitory properties.[1]

Quantitative Data on Acetylcholinesterase Inhibition

| Compound/Extract | IC50 Value | Source Organism/Synthetic Origin | Reference |

| Ferulic Acid | Not explicitly stated, but showed marked reduction in AChE activity | Natural Phenolic Compound | [3] |

| Tacrine-6-ferulic acid | Not explicitly stated, but showed heightened AChE inhibition | Synthetic Hybrid | [3] |

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is a standard colorimetric method used to measure AChE activity.

-

Reagents and Preparation:

-

Acetylcholinesterase (AChE) enzyme solution.

-

Acetylthiocholine iodide (ATCI) as the substrate.

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

Phosphate (B84403) buffer (pH 8.0).

-

Test compound (e.g., Ferulic Acid) dissolved in a suitable solvent.

-

-

Assay Procedure:

-

In a 96-well microplate, add phosphate buffer, the test compound at various concentrations, and the AChE enzyme solution.

-

Incubate the mixture for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate ATCI and DTNB.

-

The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

-

Measure the absorbance of the yellow product kinetically at 412 nm using a microplate reader.

-

The rate of color change is proportional to the AChE activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.

-

Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Inhibition of Beta-Amyloid (Aβ) Aggregation

The aggregation of amyloid-beta (Aβ) peptides into oligomers and fibrils is a central pathological hallmark of Alzheimer's disease.[4][5][6] These aggregates are neurotoxic and contribute to synaptic dysfunction and neuronal death.[4][5] Both Ferulic Acid and Ferrocene-tagged peptides have demonstrated the ability to inhibit this aggregation process.[3][4][5][7]

Quantitative Data on Aβ Aggregation Inhibition

| Compound | Assay | Quantitative Finding | Reference |

| Fc-KLVFFK6 (Ferrocene-tagged peptide) | Kinetic studies | Pseudo-first-order reaction with a rate constant of 1.89 ± 0.05 × 10⁻⁴ s⁻¹ for interaction with Aβ(1-42) | [4][5] |

| Ferulic Acid | In vitro aggregation assay | Showed inhibition of Aβ fibril formation | [3] |

| Catechol derivatives | Thioflavin T (ThT) assay | Para- and ortho-derivatives effectively reduced amyloid fibrillization, while the meta-analogue was inactive. Compound 3 showed almost complete inhibition at equimolar concentration with Aβ42. | [8] |

Experimental Protocol: Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation

This is a widely used method to monitor the formation of amyloid fibrils in real-time.

-

Reagents and Preparation:

-

Synthetic Aβ(1-42) peptide.

-

Hexafluoroisopropanol (HFIP) to dissolve and monomerize the Aβ peptide.

-

Phosphate buffer (pH 7.4).

-

Thioflavin T (ThT) stock solution.

-

Test compound (e.g., Ferulic Acid derivative) dissolved in a suitable solvent.

-

-

Assay Procedure:

-

Prepare monomeric Aβ(1-42) by dissolving it in HFIP and then removing the solvent by evaporation. Resuspend the peptide film in the phosphate buffer.

-

In a 96-well black plate, mix the Aβ(1-42) solution with the test compound at various concentrations.

-

Add ThT to each well.

-

Incubate the plate at 37°C with continuous shaking to promote aggregation.

-

Measure the fluorescence intensity at regular intervals using a microplate reader (excitation ~440 nm, emission ~485 nm). ThT fluorescence increases significantly upon binding to amyloid fibrils.

-

-

Data Analysis:

-

Plot fluorescence intensity against time to generate aggregation curves.

-

The lag time, maximum fluorescence intensity, and slope of the elongation phase can be used to quantify the extent and rate of aggregation.

-

Calculate the percentage of inhibition of aggregation by the test compound compared to a control without the compound.

-

Visualization of Aβ Aggregation Inhibition

Caption: Inhibition of the amyloid cascade by Ferulic Acid or Ferrocene derivatives.

Inhibition of Tau Hyperphosphorylation

Hyperphosphorylation of the tau protein leads to the formation of neurofibrillary tangles (NFTs), another key pathological feature of Alzheimer's disease.[9][10][11] This abnormal phosphorylation causes tau to detach from microtubules, leading to microtubule instability and impaired axonal transport.[9] Several kinases, such as GSK-3β and CDK5, are implicated in this process.[9]

While direct quantitative data for Ferulic Acid's effect on specific tau phosphorylation sites from the provided results is limited, studies suggest it can lower levels of tau phosphorylation.[12]

Experimental Protocol: Western Blot Analysis of Phospho-Tau

This technique is used to detect and quantify the levels of phosphorylated tau in cell lysates or tissue homogenates.

-

Sample Preparation:

-

Culture neuronal cells (e.g., SH-SY5Y) and treat them with a tau phosphorylation inducer (e.g., okadaic acid) in the presence or absence of the test compound.

-

Alternatively, use brain tissue homogenates from an AD animal model treated with the test compound.

-

Lyse the cells or homogenize the tissue to extract proteins.

-

Determine the total protein concentration using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for a phosphorylated tau epitope (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404). Also, use an antibody for total tau and a loading control (e.g., GAPDH or β-actin).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-tau signal to the total tau signal and the loading control.

-

Compare the levels of phosphorylated tau in the treated groups to the control group.

-

Visualization of Tau Kinase Inhibition Pathway

Caption: Ferulic Acid can potentially inhibit kinases responsible for tau hyperphosphorylation.

Antioxidant and Anti-inflammatory Effects

Oxidative stress and neuroinflammation are significant contributors to the pathogenesis of Alzheimer's disease.[13][14][15] Ferulic acid is a potent antioxidant that can scavenge free radicals and chelate metal ions involved in their production.[14] It also exhibits anti-inflammatory properties by modulating signaling pathways involved in the inflammatory response.[14][16]

Key Antioxidant and Anti-inflammatory Mechanisms:

-

Radical Scavenging: Ferulic acid can donate a hydrogen atom to form a stable phenoxy radical, thereby neutralizing reactive oxygen species (ROS).[14]

-

Metal Chelation: It can chelate metals like iron (Fe) and copper (Cu), which participate in the Fenton reaction that generates highly reactive hydroxyl radicals.[14]

-

Modulation of Antioxidant Enzymes: Ferulic acid can upregulate endogenous antioxidant defenses through pathways like the Nrf2-ARE pathway.[14]

-

Inhibition of Neuroinflammation: It can suppress the activation of microglia and astrocytes and reduce the production of pro-inflammatory cytokines like TNF-α.[15][16]

Experimental Protocol: Measurement of Reactive Oxygen Species (ROS)

This protocol describes a common method to measure intracellular ROS levels using a fluorescent probe.

-

Reagents and Preparation:

-

Neuronal cell line (e.g., PC12 or SH-SY5Y).

-

An agent to induce oxidative stress (e.g., H₂O₂ or Aβ oligomers).

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) fluorescent probe.

-

Phosphate-buffered saline (PBS).

-

Test compound (e.g., Ferulic Acid).

-

-

Assay Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with the test compound at various concentrations for a specific duration.

-

Induce oxidative stress by adding the pro-oxidant agent.

-

Wash the cells with PBS and then incubate them with the DCFH-DA probe. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).

-

-

Data Analysis:

-

Calculate the percentage reduction in ROS levels in the cells treated with the test compound compared to the cells treated only with the pro-oxidant.

-

Modulation of Signaling Pathways

The neuroprotective effects of Ferulic Acid are mediated through its influence on various intracellular signaling pathways.

Visualization of Key Signaling Pathways

Caption: Ferulic Acid modulates the Nrf2 antioxidant and NF-κB inflammatory pathways.

In Vivo Alzheimer's Disease Models and Experimental Workflow

The efficacy of therapeutic candidates is ultimately tested in animal models that recapitulate aspects of Alzheimer's disease pathology.

Commonly Used In Vivo Models:

-

Transgenic Mouse Models:

-

5xFAD: Expresses five human mutations in APP and PSEN1, leading to rapid Aβ accumulation, neuroinflammation, and cognitive deficits.[17]

-

Tg2576: Overexpresses a mutant form of human APP, resulting in age-dependent Aβ plaque formation and memory impairment.[17]

-

PS19 (P301S): Expresses a mutant form of human tau, leading to significant tau pathology and neurodegeneration.[17]

-

-

Chemically-Induced Models:

-

Scopolamine-induced amnesia: Disruption of cholinergic signaling with scopolamine (B1681570) causes acute memory deficits in rodents.[17]

-

Aβ peptide injection: Intracerebroventricular (ICV) injection of Aβ oligomers can acutely induce AD-like cognitive deficits and neuroinflammation.[18]

-

Visualization of a General In Vivo Experimental Workflow

Caption: A typical experimental workflow for evaluating a therapeutic compound in an AD mouse model.

This guide has summarized the key mechanisms of action for Ferulic Acid and Ferrocene derivatives in the context of Alzheimer's disease, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological processes. This information should serve as a valuable resource for researchers working to develop novel therapeutics for this devastating neurodegenerative disease.

References

- 1. Acetylcholinesterase inhibitory activity of Ferula plants and their potential for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acetylcholinesterase inhibitors in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protective Effect of Ferulic Acid on Acetylcholinesterase and Amyloid Beta Peptide Plaque Formation in Alzheimer’s Disease: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic Studies of Inhibition of the Aβ(1–42) Aggregation Using a Ferrocene-tagged β-Sheet Breaker Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetic studies of inhibition of the amyloid beta (1-42) aggregation using a ferrocene-tagged β-sheet breaker peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of amyloid-β aggregation in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of β-Amyloid Aggregation in Alzheimer’s Disease: The Key Role of (Pro)electrophilic Warheads - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Hyperphosphorylated tau-based Alzheimer’s Disease drug discovery: Identification of inhibitors of tau aggregation and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Natural products against tau hyperphosphorylation‐induced aggregates: Potential therapies for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sciencedaily.com [sciencedaily.com]

- 13. Neuroinflammation in mouse models of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent Advances in the Neuroprotective Properties of Ferulic Acid in Alzheimer’s Disease: A Narrative Review | MDPI [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Ferulic Acid in Animal Models of Alzheimer’s Disease: A Systematic Review of Preclinical Studies [mdpi.com]

- 17. criver.com [criver.com]

- 18. m.youtube.com [m.youtube.com]

A Technical Guide to the Biosynthesis of Tropane Alkaloids in Darlingia Species: Current Knowledge and a Roadmap for Future Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding and future research directions for the biosynthesis of tropane (B1204802) alkaloids in the plant genus Darlingia. While direct research on the biosynthetic pathways within this specific genus is limited, this document consolidates the existing phytochemical data for Darlingia species, presents the well-established tropane alkaloid biosynthetic pathway from the Solanaceae family as a putative model, and offers detailed experimental protocols to guide future research in this area.

Introduction to Darlingia and Tropane Alkaloids

The genus Darlingia, belonging to the Proteaceae family, comprises rainforest trees native to Northern Queensland, Australia.[1][2] Phytochemical studies have revealed that Darlingia species are a source of tropane alkaloids, a class of secondary metabolites characterized by a bicyclic tropane ring system.[1][3][4] These alkaloids are of significant interest to the pharmaceutical industry due to their wide range of physiological activities.[4][5] For instance, well-known tropane alkaloids like atropine (B194438) and scopolamine (B1681570), found in the Solanaceae family, possess anticholinergic properties and are used in various clinical applications.[5]

While the presence of tropane alkaloids in Darlingia is documented, the specific biosynthetic pathways responsible for their production in this genus have not yet been elucidated. Understanding these pathways is crucial for potential biotechnological applications and the development of novel therapeutic agents.

Known Tropane Alkaloids in Darlingia Species

Phytochemical investigations of Darlingia darlingiana and Darlingia ferruginea have led to the isolation and characterization of several tropane alkaloids. A summary of these compounds is presented in Table 1. Darlingine is a primary alkaloid found in both species.[3][6]

Table 1: Tropane Alkaloids Identified in Darlingia Species

| Alkaloid | Species | Reference(s) |

| Darlingine | D. darlingiana, D. ferruginea | [3][6] |

| Darlingine N-oxide | D. darlingiana | [7] |

| Ferrugine | D. ferruginea | [6] |

| Ferruginine | D. ferruginea | [6] |

| 3α-benzoyloxy-2α-hydroxybenzyltropane | D. ferruginea | [1][6] |

A Putative Model for Tropane Alkaloid Biosynthesis in Darlingia

In the absence of direct studies on Darlingia, the well-characterized tropane alkaloid biosynthetic pathway in the Solanaceae family serves as the primary model.[4][8] This pathway commences with the amino acids ornithine or arginine and proceeds through several enzymatic steps to produce the core tropane skeleton and its various derivatives.

The key stages of this proposed pathway are:

-

Formation of Putrescine: Ornithine is decarboxylated by ornithine decarboxylase (ODC) to form putrescine. Alternatively, arginine can be converted to putrescine via agmatine.

-

Conversion of Putrescine to N-Methyl-Δ¹-pyrrolinium Cation: Putrescine is N-methylated by putrescine N-methyltransferase (PMT) to form N-methylputrescine.[4] This is subsequently deaminated by an N-methylputrescine oxidase (MPO) to yield 4-aminobutanal, which spontaneously cyclizes to the N-methyl-Δ¹-pyrrolinium cation.[4]

-

Formation of the Tropane Ring: The N-methyl-Δ¹-pyrrolinium cation condenses with a two-carbon unit derived from acetyl-CoA to form the tropinone (B130398) skeleton.[4]

-

Reduction of Tropinone: Tropinone is a branch-point intermediate that can be reduced by two stereospecific reductases: tropinone reductase I (TR-I) to produce tropine (B42219) (3α-tropanol) or tropinone reductase II (TR-II) to yield pseudotropine (3β-tropanol).[4][9]

-

Esterification and Further Modifications: Tropine undergoes esterification with tropic acid (derived from phenylalanine) to form hyoscyamine (B1674123). Hyoscyamine can then be converted to scopolamine by hyoscyamine 6β-hydroxylase (H6H).[8]

A diagrammatic representation of this putative biosynthetic pathway is provided below.

References

- 1. Darlingia ferruginea - Wikipedia [en.wikipedia.org]

- 2. apps.lucidcentral.org [apps.lucidcentral.org]

- 3. Darlingia darlingiana - Wikipedia [en.wikipedia.org]

- 4. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tropane alkaloids from the Australian proteaceous plant <i>Flyodia praealta</i> [morressier.com]

- 6. connectsci.au [connectsci.au]

- 7. DSpace [research-repository.griffith.edu.au]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Spectroscopic Profile of Ferrugine and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characterization of Ferrugine, a tropane (B1204802) alkaloid, and its derivatives. The information presented herein is crucial for the identification, quantification, and structural elucidation of these compounds in various research and development settings. This document summarizes key quantitative data in structured tables, details experimental protocols for spectroscopic analysis, and provides visual representations of relevant workflows.

Introduction to this compound

This compound, with the chemical formula C₁₅H₁₉NO, is a tropane alkaloid characterized by an 8-azabicyclo[3.2.1]octane nucleus. Its systematic IUPAC name is (8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)(phenyl)methanone. The structural elucidation and confirmation of this compound and its derivatives rely heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data of this compound

The following tables summarize the key spectroscopic data for this compound, compiled from verified scientific sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.95 - 7.92 | m | - | 2 x Ar-H |

| 7.55 - 7.40 | m | - | 3 x Ar-H |

| 3.65 | t | 4.0 | H-2 |

| 3.23 | t | 4.0 | H-1 |

| 3.18 | t | 4.0 | H-5 |

| 2.29 | s | - | N-CH₃ |

| 2.25 - 2.15 | m | - | 1 x H-6, 1 x H-7 |

| 2.10 - 2.00 | m | - | 1 x H-4 |

| 1.85 - 1.75 | m | - | 1 x H-4 |

| 1.65 - 1.50 | m | - | 1 x H-6, 1 x H-7 |

| 1.45 - 1.35 | m | - | H-3 |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 200.1 | C=O |

| 137.9 | Ar-C |

| 132.5 | Ar-CH |

| 128.2 | 2 x Ar-CH |

| 128.1 | 2 x Ar-CH |

| 62.1 | C-1 |

| 61.8 | C-5 |

| 53.0 | C-2 |

| 41.8 | N-CH₃ |

| 38.6 | C-4 |

| 27.5 | C-3 |

| 25.8 | C-7 |

| 25.7 | C-6 |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (νₘₐₓ, cm⁻¹) | Intensity | Assignment |

| 2945 | Strong | C-H stretch (aliphatic) |

| 1680 | Strong | C=O stretch (ketone) |

| 1597 | Medium | C=C stretch (aromatic) |

| 1448 | Medium | C-H bend (aliphatic) |

| 1280 | Strong | C-N stretch |

| 700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 229 | 45 | [M]⁺ |

| 124 | 100 | [M - C₇H₅O]⁺ |

| 105 | 80 | [C₇H₅O]⁺ |

| 82 | 95 | [C₅H₈N]⁺ |

| 77 | 30 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic characterization of this compound. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound sample in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Instrumentation: A Bruker Avance 400 MHz spectrometer or equivalent.

-

¹H NMR Acquisition:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Spectral Width: 16 ppm

-

Acquisition Time: 2.048 s

-

Relaxation Delay: 1.0 s

-

-

¹³C NMR Acquisition:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Spectral Width: 240 ppm

-

Acquisition Time: 1.08 s

-

Relaxation Delay: 2.0 s

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of CDCl₃ for ¹³C.

Infrared (IR) Spectroscopy

-

Sample Preparation: A thin film of the purified this compound sample is prepared on a potassium bromide (KBr) disc.

-

Instrumentation: A PerkinElmer Spectrum One FT-IR spectrometer or equivalent, equipped with a universal ATR sampling accessory.

-

Acquisition:

-

Scan Range: 4000-400 cm⁻¹

-

Number of Scans: 16

-

Resolution: 4 cm⁻¹

-

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the purified this compound sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Thermo Scientific Q Exactive) with an electrospray ionization (ESI) source.

-

Acquisition (Positive Ion Mode):

-

Ionization Mode: ESI+

-

Capillary Voltage: 3.5 kV

-

Sheath Gas Flow Rate: 40 arbitrary units

-

Auxiliary Gas Flow Rate: 10 arbitrary units

-

Scan Range: m/z 50-500

-

-

Data Processing: The acquired mass spectrum is analyzed to identify the molecular ion peak and major fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

Signaling Pathways and Logical Relationships

Currently, there is limited publicly available information on the specific signaling pathways directly modulated by this compound or its derivatives. The primary focus of research has been on its synthesis and structural characterization. The logical relationship in its analysis follows a standard chemical identification process as depicted in the workflow diagram.

Caption: Logical flow for the identification of this compound using spectroscopic methods.

Conclusion

The spectroscopic data and protocols provided in this guide serve as a comprehensive resource for the characterization of this compound. The combination of NMR, IR, and MS techniques allows for unambiguous structural confirmation. As research into the biological activities of this compound and its derivatives progresses, this foundational spectroscopic information will be invaluable for future studies in drug discovery and development.

Ferrugine Alkaloid: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferrugine (2α-benzoyltropane) is a tropane (B1204802) alkaloid first isolated from the leaves and stems of the Australian rainforest tree Darlingia ferruginea. Its discovery in 1975 marked the addition of a new member to the diverse family of tropane alkaloids, a class of compounds renowned for their significant physiological effects. Structurally characterized by a tropane core with a benzoyl group at the 2α position, this compound has been the subject of several total synthesis efforts. This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of this compound. It includes a summary of available spectroscopic data, details of its chemical synthesis, and a discussion of its potential biological activities within the context of tropane alkaloids. Due to the limited publicly available research specifically on the biological activity of this compound, this paper also outlines general screening protocols and known signaling pathways associated with tropane alkaloids to guide future research endeavors.

Introduction

The tropane alkaloids are a well-established class of bicyclic [3.2.1] secondary metabolites characterized by the tropane ring system.[1] This family of natural products, found predominantly in the Solanaceae plant family, includes compounds with potent and diverse pharmacological activities, such as anticholinergics (e.g., atropine, scopolamine) and stimulants (e.g., cocaine).[1][2] In 1975, a novel tropane alkaloid, this compound, was isolated from Darlingia ferruginea, a member of the Proteaceae family, expanding the known botanical sources of this alkaloid class.

The structure of this compound was elucidated as (8-methyl-8-azabicyclo[3.2.1]octan-2-yl)-phenylmethanone through spectroscopic analysis and subsequently confirmed by chemical synthesis. This guide aims to consolidate the existing knowledge on this compound, providing a technical resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and History

This compound was first reported by Bick, Gillard, and Woodruff in 1975.[3] It was isolated from the basic extract of the leaves and stems of the Australian rainforest tree Darlingia ferruginea.[3] A subsequent, more detailed study on the alkaloids of Darlingia ferruginea was published by Bick, Gillard, and Leow in 1979. The initial structural determination was based on spectroscopic methods and was later unequivocally confirmed through total synthesis.

Chemical Structure and Properties

This compound is chemically known as 2α-benzoyltropane. Its core structure is the 8-azabicyclo[3.2.1]octane skeleton characteristic of tropane alkaloids.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₉NO | [3] |

| Molar Mass | 229.32 g/mol | [3] |

| IUPAC Name | (8-methyl-8-azabicyclo[3.2.1]octan-2-yl)(phenyl)methanone | |

| CAS Number | 58471-11-7 | [3] |

| Appearance | Crystalline solid | |

| Optical Rotation ([α]D) | +55° (c, in CHCl₃) | [3] |

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques. The following tables summarize the key spectroscopic data as reported in the literature. Note: Detailed spectral data is typically found in the primary research articles and may not be fully available in publicly accessible abstracts. The data presented here is based on available information and may be incomplete.

Table 2: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data unavailable in search results |

Table 3: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| Data unavailable in search results |

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| Data unavailable in search results |

Table 5: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| Data unavailable in search results |

Chemical Synthesis

The total synthesis of this compound has been accomplished by several research groups, confirming its structure and providing a means for producing the molecule for further study.

General Synthetic Approach

A common strategy for the synthesis of the tropane skeleton involves the construction of the bicyclic ring system, followed by the introduction of the benzoyl group at the C-2 position with the correct stereochemistry.

A detailed experimental protocol for a specific synthesis is provided below. This is a representative example and other synthetic routes have been reported.

Example Experimental Protocol: Synthesis of (±)-Ferrugine

Disclaimer: The following is a generalized protocol based on common synthetic strategies for tropane alkaloids and may not reflect the exact conditions of a specific published synthesis of this compound. For precise experimental details, please refer to the primary literature.

Step 1: Synthesis of Tropinone (B130398) Tropinone, a key precursor for many tropane alkaloids, can be synthesized via the Robinson tropinone synthesis. This involves the reaction of succinaldehyde, methylamine, and acetonedicarboxylic acid.

Step 2: Reduction of Tropinone to Tropine (B42219) Tropinone is reduced to tropine using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) in a suitable solvent like methanol. The reaction mixture is stirred at room temperature until completion, followed by workup to isolate tropine.

Step 3: Benzoylation of Tropine Tropine is reacted with benzoyl chloride in the presence of a base, such as pyridine, to form the benzoyl ester at the 3-position.

Step 4: Epimerization and Isomer Separation The stereochemistry at the C-2 position is crucial. Synthetic strategies often involve the formation of a mixture of isomers, followed by separation using chromatographic techniques to isolate the desired 2α-benzoyltropane (this compound).

Biological Activity and Mechanism of Action

There is a notable lack of specific pharmacological studies on this compound in the publicly available scientific literature. However, based on its structural similarity to other tropane alkaloids, its biological activity is likely to be within the spectrum of this class of compounds.

Tropane alkaloids are well-known for their effects on the central and peripheral nervous systems.[2] Many act as competitive antagonists of muscarinic acetylcholine (B1216132) receptors (mAChRs).[2] By blocking the action of acetylcholine, they can produce a range of effects including mydriasis (pupil dilation), decreased salivation and bronchial secretions, increased heart rate, and effects on the central nervous system. Other tropane alkaloids, like cocaine, act as dopamine (B1211576) reuptake inhibitors, leading to stimulant effects.[2]

Given the 2-substituted tropane structure of this compound, its pharmacological profile could be unique. Further research is required to determine its specific biological targets and pharmacological effects.

Potential Signaling Pathway: Muscarinic Acetylcholine Receptor Antagonism

A plausible mechanism of action for this compound, consistent with many tropane alkaloids, is the antagonism of muscarinic acetylcholine receptors.

Suggested Experimental Workflow for Biological Screening

For researchers interested in investigating the biological activity of this compound, a general screening workflow is proposed.

Conclusion

This compound is a structurally interesting tropane alkaloid whose discovery expanded the botanical origins of this important class of natural products. While its chemical synthesis has been achieved, a significant gap exists in the understanding of its biological properties. This technical guide has summarized the available information on the discovery, history, and chemical characteristics of this compound. The lack of specific pharmacological data highlights a clear opportunity for future research. The proposed screening workflow and potential mechanism of action provide a starting point for investigators to explore the therapeutic potential of this unique natural product. Further studies are essential to fully characterize the pharmacological profile of this compound and to determine its potential as a lead compound in drug discovery.

References

Ferrugine: A Comprehensive Technical Guide on its Natural Sources, Distribution, and Core Scientific Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferrugine, a tropane (B1204802) alkaloid with the chemical structure 2α-benzoyltropane, is a naturally occurring compound found within the plant kingdom. This technical guide provides an in-depth overview of the current scientific knowledge regarding this compound, focusing on its natural sources, distribution within those sources, and the methodologies employed for its study. This document synthesizes available data on its biosynthesis, although specific pathways in its native producer remain to be fully elucidated. Detailed experimental protocols for extraction and isolation are provided, based on foundational research. Currently, there is a notable gap in the scientific literature regarding the specific pharmacological activities and signaling pathways of this compound, presenting a significant opportunity for future research and drug discovery.

Natural Sources and Distribution

The primary and thus far only confirmed natural source of this compound is the Australian rainforest tree, Darlingia ferruginea, a member of the Proteaceae family.[1] This species is native to the rainforests of North Queensland, Australia.

Distribution within the Plant:

This compound has been identified in both the bark and leaves of Darlingia ferruginea.[1] Foundational research from 1979 reported the isolation of a crude basic alkaloid mixture from a combined extract of the bark and leaves, which yielded approximately 0.08% of the initial dried plant material.[1] this compound was subsequently isolated from this crude mixture.

It is important to distinguish this compound (2α-benzoyltropane) from a similarly named alkaloid, Ferruginine, which is also isolated from Darlingia ferruginea and Darlingia darlingiana.[1]

Table 1: Natural Sources and Distribution of this compound

| Natural Source | Family | Plant Part(s) | Reported Yield (Crude Alkaloids) |

| Darlingia ferruginea | Proteaceae | Bark and Leaves | ~0.08% |

Biosynthesis

While the complete biosynthetic pathway of this compound in Darlingia ferruginea has not been specifically elucidated, a hypothetical pathway can be constructed based on the well-established biosynthesis of the tropane ring and the formation of the benzoyl moiety in other plant species.

The core tropane ring structure is known to be derived from the amino acid L-ornithine, which is converted to N-methyl-Δ¹-pyrrolinium cation. This cation then undergoes a series of reactions to form the characteristic bicyclic tropane skeleton.

The benzoyl moiety of this compound is likely derived from L-phenylalanine via the formation of benzoyl-CoA.[2] In plants, benzoyl-CoA can be synthesized through various pathways, often involving cinnamic acid as an intermediate.[3] The final step in this compound biosynthesis would then involve the esterification of the tropane ring with benzoyl-CoA, a reaction catalyzed by an acyltransferase. In the biosynthesis of cocaine, a structurally related tropane alkaloid, a specific cocaine synthase facilitates the condensation of benzoyl-CoA with a methylecgonine (B8769275) intermediate.[4] A similar enzymatic step is plausible for the formation of this compound.

Caption: Hypothetical biosynthetic pathway of this compound.

Experimental Protocols

Extraction and Isolation of this compound

The following protocol is based on the methodology described by Bick, Gillard, and Leow in their 1979 study on the alkaloids of Darlingia ferruginea.[1]

1. Plant Material Preparation:

-

Air-dry the collected bark and leaves of Darlingia ferruginea.

-

Mill the dried plant material to a coarse powder.

2. Extraction:

-

Moisten the powdered plant material with a solution of ammonia (B1221849).

-

Macerate the ammoniated powder with a suitable organic solvent (e.g., chloroform (B151607) or a mixture of chloroform and methanol) at room temperature for an extended period (e.g., 48-72 hours) with occasional agitation.

-

Filter the mixture and collect the solvent extract.

-

Repeat the extraction process with fresh solvent until the plant material is exhausted of alkaloids (as determined by a suitable qualitative test, such as Dragendorff's reagent).

-

Combine the solvent extracts.

3. Acid-Base Partitioning:

-

Concentrate the combined solvent extract under reduced pressure.

-

Extract the concentrated organic phase with a dilute aqueous acid solution (e.g., 5% sulfuric acid or 5% hydrochloric acid). This will protonate the basic alkaloids, rendering them water-soluble.

-

Separate the aqueous acid layer containing the protonated alkaloids from the organic layer.

-

Wash the aqueous layer with a nonpolar organic solvent (e.g., diethyl ether) to remove neutral and acidic impurities.

-

Basify the aqueous acid solution to a pH of approximately 9-10 with a strong base (e.g., concentrated ammonia solution) to deprotonate the alkaloids, making them soluble in organic solvents again.

-

Extract the liberated alkaloids from the basified aqueous solution with an organic solvent (e.g., chloroform).

-

Repeat the extraction until all alkaloids are transferred to the organic phase.

-

Combine the organic extracts, dry over an anhydrous salt (e.g., anhydrous sodium sulfate), and evaporate the solvent under reduced pressure to yield the crude basic alkaloid mixture.

4. Chromatographic Separation:

-

Column Chromatography:

-

Dissolve the crude alkaloid mixture in a minimal amount of the initial eluting solvent.

-

Pack a chromatography column with silica (B1680970) gel.

-

Apply the dissolved crude mixture to the top of the column.

-

Elute the column with a gradient of solvents, starting with a nonpolar solvent (e.g., chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., methanol).

-

Collect fractions and monitor the separation using thin-layer chromatography (TLC).

-

Combine fractions containing compounds with similar TLC profiles.

-

-

Preparative Thin-Layer Chromatography (p.TLC):

-

For further purification of fractions containing this compound, use preparative TLC plates coated with silica gel.

-

Apply the enriched fraction as a band onto the p.TLC plate.

-

Develop the plate in a suitable solvent system.

-

Visualize the separated bands under UV light or with a suitable staining reagent.

-

Scrape the band corresponding to this compound from the plate.

-

Elute the this compound from the silica gel with a polar solvent (e.g., a mixture of chloroform and methanol).

-

Filter to remove the silica gel and evaporate the solvent to obtain purified this compound.

-

Caption: Workflow for the extraction and isolation of this compound.

Pharmacology and Signaling Pathways

A thorough review of the current scientific literature reveals a significant lack of information regarding the pharmacological activity, mechanism of action, and specific signaling pathways associated with this compound (2α-benzoyltropane). While other tropane alkaloids have well-documented effects on the central and peripheral nervous systems, often through interactions with muscarinic and nicotinic acetylcholine (B1216132) receptors, the specific biological targets of this compound remain uninvestigated.

This absence of data presents a compelling opportunity for future research. The unique structural combination of the tropane skeleton with a benzoyl group suggests that this compound may possess novel pharmacological properties worthy of exploration.

Future Research Directions:

-

Receptor Binding Assays: To identify potential molecular targets, a broad panel of receptor binding assays should be conducted, focusing on neurotransmitter receptors, ion channels, and transporters, particularly those in the central nervous system.

-

In Vitro Functional Assays: Following the identification of potential binding sites, functional assays should be employed to determine whether this compound acts as an agonist, antagonist, or modulator at these targets.

-

In Vivo Behavioral Studies: Animal models can be used to investigate the effects of this compound on various physiological and behavioral parameters, such as locomotor activity, anxiety, cognition, and pain perception.

-

Signaling Pathway Analysis: Should this compound demonstrate significant activity at a particular receptor, further studies would be necessary to elucidate the downstream intracellular signaling cascades that are modulated.

References

An In-depth Technical Guide on the Chemical Properties and Structure of Ferrugine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferrugine, a tropane (B1204802) alkaloid first isolated from the Australian rainforest tree Darlingia ferruginea, presents a unique chemical scaffold that has garnered interest in the field of natural product chemistry. This technical guide provides a comprehensive overview of the chemical properties and structural elucidation of this compound. It includes a summary of its physicochemical and spectroscopic data, detailed experimental protocols for its isolation and synthesis, and an exploration of its known, albeit limited, biological context. This document aims to serve as a foundational resource for researchers and professionals involved in natural product synthesis, pharmacology, and drug development.

Chemical Structure and Properties

This compound is chemically known as (1R,2S,5S)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl)(phenyl)methanone. Its structure features a tropane core with a benzoyl group attached at the C-2 position in an α-configuration.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (1R,2S,5S)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl)(phenyl)methanone | [1] |

| Molecular Formula | C₁₅H₁₉NO | [1] |

| Molecular Weight | 229.32 g/mol | [2] |

| Appearance | Powder | [3] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone | [3] |

| Specific Rotation | [α]D¹⁹ = +55° (c, in CHCl₃) | [1] |

Spectroscopic Data

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the tropane ring protons, the N-methyl group, and the aromatic protons of the benzoyl group. The proton at C-2, being adjacent to the carbonyl group, would likely appear as a downfield multiplet. |

| ¹³C NMR | Resonances for all 15 carbon atoms, including the characteristic carbonyl carbon signal (around 190-200 ppm), signals for the aromatic carbons, and distinct signals for the carbons of the bicyclic tropane core. |

| Mass Spectrometry | A molecular ion peak (M+) at m/z 229, corresponding to the molecular weight of this compound. Fragmentation patterns would likely involve cleavage of the benzoyl group and fragmentation of the tropane ring. |

Experimental Protocols

Isolation of this compound from Darlingia ferruginea

The initial isolation of this compound was reported by Bick et al. from the leaves and stems of Darlingia ferruginea.[5] The general procedure for isolating alkaloids from plant material typically involves the following steps:

A detailed protocol would involve:

-

Extraction: The dried and powdered plant material is exhaustively extracted with a polar solvent like methanol.

-

Acid-Base Extraction: The resulting extract is concentrated, and then subjected to an acid-base extraction. The extract is acidified to protonate the alkaloids, making them water-soluble. The aqueous layer is then washed with an organic solvent to remove neutral and acidic impurities. The aqueous layer is subsequently basified to deprotonate the alkaloids, which are then extracted into an immiscible organic solvent like dichloromethane or chloroform.

-

Chromatography: The crude alkaloid extract is then purified using chromatographic techniques, such as column chromatography over silica gel or alumina, eluting with a gradient of solvents to isolate the individual alkaloids, including this compound.

Total Synthesis of (±)-Ferrugine

A total synthesis of racemic this compound has been described, providing a chemical route to this natural product. The following is a summary of a synthetic approach:

A more detailed experimental procedure, based on reported syntheses, would involve:

-

Aldol Condensation: Tropinone is reacted with benzaldehyde in the presence of a base to form the aldol addition product, 2-(hydroxy(phenyl)methyl)tropinone.

-

Deoxygenation: The resulting secondary alcohol is then deoxygenated. This can be achieved through various methods, such as conversion to a tosylhydrazone followed by reduction.

-

Purification: The final product, (±)-Ferrugine, is purified by chromatography.

Biological Activity and Signaling Pathways

The pharmacological profile of this compound is not well-documented in publicly available literature. Much of the reported biological activity for compounds from Darlingia ferruginea has focused on the related alkaloid, Ferruginine. Ferruginine is known to be an agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs).[6]

Given the structural similarity of this compound to other tropane alkaloids, it is plausible that it may interact with the central and peripheral nervous systems. Tropane alkaloids are known to act as anticholinergic agents by blocking muscarinic acetylcholine receptors.[7] However, without specific pharmacological studies on this compound, its precise biological targets and signaling pathways remain speculative.

Further research is required to elucidate the specific biological activities and signaling pathways of this compound.

Conclusion

This compound is a structurally interesting tropane alkaloid with a well-defined chemical structure. While its synthesis has been achieved, there is a notable lack of publicly available, detailed spectroscopic and physical data. Furthermore, its pharmacological properties remain largely unexplored. This guide consolidates the currently available information and highlights the areas where further research is needed to fully characterize this natural product and explore its potential applications in drug discovery and development. The detailed experimental protocols for its synthesis provide a valuable starting point for chemists to produce this compound for further study. The elucidation of its biological activity and signaling pathways represents a significant opportunity for future pharmacological research.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 3. This compound | CAS:58471-11-7 | Manufacturer ChemFaces [chemfaces.com]

- 4. This compound | CAS:58471-11-7 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. connectsci.au [connectsci.au]

- 6. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Ferruginine: A Technical Guide to its Role as a Nicotinic Acetylcholine Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferruginine, a naturally occurring tropane (B1204802) alkaloid, has emerged as a significant subject of interest in neuropharmacology due to its activity as a nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. This technical guide provides a comprehensive overview of Ferruginine's interaction with nAChRs, focusing on its binding affinity, selectivity, and the downstream signaling pathways it modulates. Detailed experimental protocols for the characterization of Ferruginine and similar nAChR ligands are presented, alongside visualizations of key cellular and experimental workflows. The high affinity and stereospecificity of the natural (+)-enantiomer for the α4β2 nAChR subtype underscore its potential as a lead compound for the development of novel therapeutics targeting cholinergic systems implicated in a range of neurological disorders.

Introduction

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems. Their activation by acetylcholine or exogenous agonists leads to a conformational change, opening a channel permeable to cations, including Na+, K+, and Ca2+. This ion flux mediates fast excitatory neurotransmission and modulates the release of other neurotransmitters. The diverse family of nAChR subtypes, arising from different combinations of α and β subunits, presents a rich landscape for therapeutic intervention in conditions such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine (B1678760) addiction.[1]

Ferruginine is a tropane alkaloid first isolated from the Australian rainforest trees Darlingia ferruginea and Darlingia darlingiana.[2] It exists as two enantiomers, with the natural form being (+)-Ferruginine.[2] Research has demonstrated that Ferruginine acts as a potent nAChR agonist, with a notable stereoselectivity in its interaction with these receptors.[2]

Quantitative Data on Ferruginine-nAChR Interaction

The interaction of Ferruginine with nAChRs has been primarily characterized through radioligand binding assays, which quantify the affinity of a ligand for a specific receptor subtype. The available data highlights the high affinity and selectivity of (+)-Ferruginine for the α4β2 nAChR subtype. While it is established that (+)-Ferruginine is a potent agonist, specific quantitative data on its efficacy (Emax) and potency (EC50) from functional assays are not extensively reported in the currently available literature.

| Compound | nAChR Subtype | Binding Affinity (Ki) | Reference(s) |

| (+)-Ferruginine | α4β2 | 3.7 nM | [2] |

| (-)-Ferruginine | α4β2 | 94–120 nM | [2] |

| (-)-Ferruginine | α7 | ~270 nM | [2] |

Signaling Pathways Activated by Ferruginine

Activation of nAChRs by agonists like Ferruginine initiates a cascade of intracellular events, primarily triggered by the influx of calcium ions. This can lead to the activation of various downstream signaling pathways that play crucial roles in neuronal function and survival. One of the key pathways implicated in the neuroprotective effects of nAChR activation is the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[3]

Experimental Protocols

The characterization of a novel nAChR agonist like Ferruginine involves a series of in vitro and in vivo experiments to determine its binding affinity, functional activity, selectivity, and physiological effects.

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This protocol describes a competitive binding assay to determine the affinity of Ferruginine for a specific nAChR subtype (e.g., α4β2) by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Receptor Source: Membranes from cells stably expressing the desired human nAChR subtype (e.g., HEK-293 cells expressing α4β2 nAChRs) or from specific brain regions known to be rich in the target receptor (e.g., rat thalamus for α4β2).

-

Radioligand: A high-affinity radiolabeled nAChR ligand, such as [³H]Epibatidine or [³H]Cytisine.

-

Test Compound: Ferruginine (in a range of concentrations).

-

Non-specific Binding Control: A high concentration of a known nAChR agonist or antagonist (e.g., 100 µM nicotine or 1 mM carbachol).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Cell harvester and glass fiber filters (e.g., Whatman GF/C), pre-soaked in a solution like 0.5% polyethylenimine to reduce non-specific binding.

-

Scintillation Counter and Fluid.

Procedure:

-